molecular formula C24H23N5O2S3 B2579144 2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 670273-28-6

2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Cat. No.: B2579144
CAS No.: 670273-28-6
M. Wt: 509.66
InChI Key: PLUZOHIYVNOZAD-UHFFFAOYSA-N
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Description

2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK) (source) . It functions by irreversibly binding to the cysteine-481 residue in the BTK active site, thereby suppressing B-cell receptor (BCR) signaling pathways. This mechanism is critical for the survival, activation, and proliferation of B-cells, making BTK a prominent therapeutic target. Consequently, this compound is a valuable research tool for investigating the pathogenesis of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders like rheumatoid arthritis (source) . Its research utility extends to in vitro and in vivo studies aimed at understanding BTK-dependent signaling cascades and evaluating the efficacy of targeted inhibition for potential therapeutic development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3-oxo-4-prop-2-enyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S3/c1-2-13-29-22(31)19-16-11-7-4-8-12-17(16)33-21(19)27-24(29)32-14-18(30)25-23-26-20(28-34-23)15-9-5-3-6-10-15/h2-3,5-6,9-10H,1,4,7-8,11-14H2,(H,25,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUZOHIYVNOZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=NC(=NS3)C4=CC=CC=C4)SC5=C2CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Antimicrobial Properties

Research has indicated that derivatives of thieno[2,3-d]pyrimidine exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures demonstrated efficacy against various bacterial strains and fungi. Specifically, the incorporation of the thiadiazole moiety enhances the antimicrobial potency of these compounds by potentially disrupting microbial cell walls or inhibiting essential metabolic pathways .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems. The thieno[2,3-d]pyrimidine derivatives have shown a capacity to scavenge free radicals effectively. This activity is often attributed to the presence of electron-rich heterocycles that can donate electrons to reactive oxygen species (ROS), thus neutralizing them .

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.

The proposed mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound likely binds to the active sites of target enzymes like AChE and BACE1 (beta-secretase), preventing substrate access and subsequent enzymatic activity.
  • Radical Scavenging : The antioxidant activity is believed to arise from the ability of the thieno[2,3-d]pyrimidine ring system to stabilize free radicals through resonance.
  • Membrane Disruption : The lipophilic nature of the compound may facilitate its incorporation into microbial membranes, leading to structural destabilization and cell death.

Case Studies

Several studies have explored the biological activities of related compounds:

  • A study on thieno[2,3-d]pyrimidine derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Another investigation focused on antioxidant capabilities using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays showed promising results for compounds with similar structural motifs .

Data Summary

Activity Findings References
AntimicrobialEffective against multiple bacterial strains
AntioxidantStrong free radical scavenging
Enzyme InhibitionInhibits AChE and BACE1

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of thieno[2,3-d]pyrimidine derivatives. The characterization is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.

Antimicrobial Properties

Research indicates that compounds similar to 2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide exhibit significant antimicrobial activity against various bacterial strains. For instance:

  • In vitro studies have shown efficacy against Gram-positive and Gram-negative bacteria.
  • The compound's thiazole and thiadiazole moieties contribute to its antibacterial properties by disrupting bacterial cell wall synthesis.

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • Cytotoxicity assays demonstrated that it can inhibit the growth of several cancer cell lines.
  • Mechanistic studies suggest that it induces apoptosis in cancer cells through the modulation of apoptotic pathways.

Alzheimer's Disease

Recent patents have highlighted the potential of compounds with similar structures for treating neurodegenerative diseases like Alzheimer's. Specifically:

  • The compound may act as a BACE1 inhibitor , which is crucial in reducing β-amyloid plaque formation associated with Alzheimer's disease.
  • This mechanism positions it as a candidate for developing therapeutic agents aimed at cognitive decline.

Antiviral Activity

Emerging research suggests that derivatives of this compound may exhibit antiviral properties:

  • Studies have indicated effectiveness against certain viral infections by inhibiting viral replication.
  • This opens avenues for further exploration in antiviral drug development.

Case Study 1: Antimicrobial Efficacy

A study published in the Turkish Journal of Chemistry examined a series of thieno[2,3-d]pyrimidine derivatives for their antimicrobial activities. It was found that modifications to the thiadiazole ring significantly enhanced their efficacy against specific pathogens .

Case Study 2: Anticancer Mechanisms

Research conducted on various thieno[2,3-d]pyrimidines illustrated their ability to induce apoptosis in cancer cell lines through caspase activation pathways. The findings suggest that structural variations can lead to significant differences in biological activity .

Chemical Reactions Analysis

Functionalization of the Thioether Group

The thioether (–S–) linkage in Compound X participates in oxidation and alkylation reactions:

Reaction Type Conditions Product Reference
Oxidation H₂O₂, acetic acid, rtSulfoxide or sulfone derivatives
Alkylation Alkyl halides, K₂CO₃, acetoneThioether-extended analogs

For example, oxidation with hydrogen peroxide yields sulfoxide derivatives, which are pharmacologically relevant due to enhanced hydrogen-bonding capacity .

Acetamide Group Modifications

The acetamide (–NHCO–) group undergoes hydrolysis and hydrazide formation:

Hydrolysis

Under acidic (HCl) or basic (NaOH) conditions, the acetamide hydrolyzes to the corresponding carboxylic acid :

–NHCO–RH+/OH–NH2+HOOC–R\text{–NHCO–R} \xrightarrow{\text{H}^+/\text{OH}^-} \text{–NH}_2 + \text{HOOC–R}

This reaction is critical for generating metabolites or prodrugs.

Hydrazide Formation

Reaction with hydrazine hydrate in ethanol produces hydrazide intermediates, enabling further derivatization (e.g., Schiff base formation) :

–NHCO–R+NH2NH2–NHCONHNH2\text{–NHCO–R} + \text{NH}_2\text{NH}_2 \rightarrow \text{–NHCONHNH}_2

Cycloheptathienopyrimidinone Core Reactivity

The fused thieno[2,3-d]pyrimidinone system participates in:

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes nitration or halogenation at position 5 or 7, though specific conditions for Compound X require optimization .

Alkylation at the N3 Position

The allyl group at N3 can be replaced via nucleophilic substitution with other alkyl/aryl groups, altering pharmacokinetic properties .

Biological Activity and Reaction Implications

Compound X and its derivatives show antitumor activity, particularly against DHFR (dihydrofolate reductase), with IC₅₀ values as low as 0.20 μM . Key structure-activity relationships (SARs) include:

  • Thioether stability : Sulfone analogs exhibit longer half-lives but reduced cell permeability.

  • Acetamide flexibility : Bulky substituents on the acetamide nitrogen enhance target binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Modifications Substituents/Functional Groups Biological Activity (IC₅₀, μM) Yield (%) References
Target Compound Cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one Allyl, 3-phenyl-1,2,4-thiadiazole acetamide Under investigation 58–91
2-((4-Oxo-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide (Compound 17) Cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one (no allyl) Phenyl, acetohydrazide Antitumor (HT-29: 5.07 μM) 58
N-(3-tert-Butylisoxazol-5-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (Compound 9b) Benzo[4,5]thieno[2,3-d]pyrimidine tert-Butyl isoxazole Cytotoxic (HepG-2: 4.54 μM) 75
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one (5-membered ring) 4-Chlorophenyl, carbazole acetamide Not reported N/A

Key Observations :

Core Ring Size: The target compound’s seven-membered cyclohepta ring (vs. Smaller rings (e.g., cyclopenta) exhibit higher rigidity, which may limit interactions with deep protein pockets .

3-Phenyl-1,2,4-thiadiazole enhances π-π stacking with aromatic residues in enzymes (e.g., kinase ATP-binding sites) compared to tert-butyl isoxazole in compound 9b .

Biological Activity :

  • Compound 17 shows potent antitumor activity against colorectal cancer (HT-29, IC₅₀: 5.07 μM), attributed to its hydrazide group’s hydrogen-bonding capacity .
  • The target compound’s thiadiazole acetamide may improve solubility and bioavailability over carbazole derivatives (e.g., ), though cytotoxicity data are pending .

Q & A

Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?

  • Methodological Answer : A robust synthesis protocol should prioritize regioselective coupling of the thieno[2,3-d]pyrimidinone and thiadiazole moieties. Optimize solvent polarity (e.g., DMF for nucleophilic substitution) and temperature (60–80°C) to enhance thioacetamide bond formation. Purification via column chromatography with gradient elution (hexane:ethyl acetate) is critical to isolate intermediates. Monitor reaction progress using TLC and confirm yields via mass spectrometry (MS) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to verify proton environments (e.g., allyl group protons at δ 5.2–5.8 ppm) and carbonyl signals (δ 165–175 ppm). High-resolution MS (HRMS) confirms molecular ion peaks, while IR spectroscopy identifies thioether (C–S, ~650 cm1^{-1}) and amide (C=O, ~1680 cm1^{-1}) bonds. X-ray crystallography resolves stereochemical ambiguities in the cyclohepta ring system .

Q. How can initial biological screening assays be designed to evaluate this compound’s bioactivity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. For antimicrobial screening, employ broth microdilution (MIC determination against Gram-positive/negative bacteria). Include positive controls (e.g., ciprofloxacin) and validate results with dose-response curves (IC50_{50} calculations) .

Advanced Research Questions

Q. How can quantum chemical calculations be integrated into experimental design to optimize reaction pathways?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways for thioacetamide bond formation. Use software like Gaussian or COMSOL Multiphysics to simulate solvent effects and predict regioselectivity. Validate computational predictions with kinetic studies (e.g., Arrhenius plots) to refine reaction conditions .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Methodological Answer : Conduct pharmacokinetic studies (e.g., plasma protein binding, metabolic stability via liver microsomes) to assess bioavailability discrepancies. Use molecular docking to evaluate target binding affinity differences across species. Cross-validate with transgenic models or humanized cell lines to reconcile interspecies variability .

Q. How does the thiadiazole moiety influence the compound’s pharmacokinetic properties?

  • Methodological Answer : Perform in silico ADMET predictions (e.g., SwissADME) to analyze logP, solubility, and CYP450 interactions. Compare with analogs lacking the thiadiazole group. Validate experimentally via Caco-2 permeability assays and hepatic clearance studies. The thiadiazole’s electron-withdrawing nature may enhance metabolic stability but reduce intestinal absorption .

Q. What advanced separation techniques address challenges in purifying stereoisomers of this compound?

  • Methodological Answer : Use chiral stationary phases (CSPs) in HPLC (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomeric resolution. Optimize mobile phase composition (e.g., ethanol/heptane with 0.1% TFA). For diastereomers, employ crystallization via solvent-antisolvent pairs (e.g., acetone/water) guided by phase diagrams .

Data Analysis and Contradiction Management

Q. How should researchers statistically analyze bioactivity data with high variability?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent residues, cell line drift). Use non-linear regression models (Hill equation) for dose-response data. Replicate experiments across independent labs and apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity .

Q. What computational tools predict off-target interactions that may explain unexpected toxicity?

  • Methodological Answer : Utilize molecular dynamics simulations (GROMACS) to assess binding to hERG channels or cytochrome P450 isoforms. Combine with machine learning platforms (e.g., DeepTox) to screen for phospholipidosis risk. Validate predictions using patch-clamp assays and hepatocyte viability tests .

Methodological Innovation

Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced bioactivity?

  • Methodological Answer :
    Train generative adversarial networks (GANs) on PubChem datasets to propose novel substituents for the cyclohepta ring. Prioritize candidates with high predicted binding scores (AutoDock Vina) and synthesize via high-throughput robotics. Validate hits with SPR-based binding assays .

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